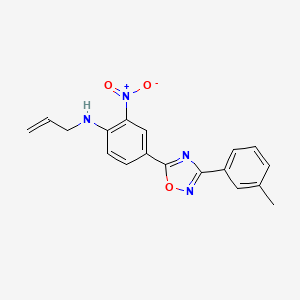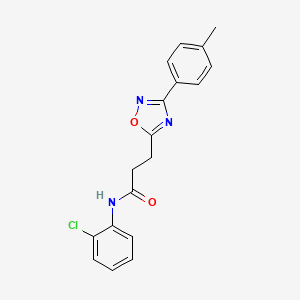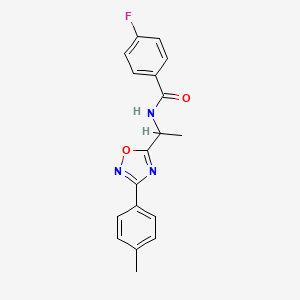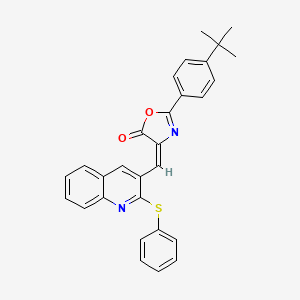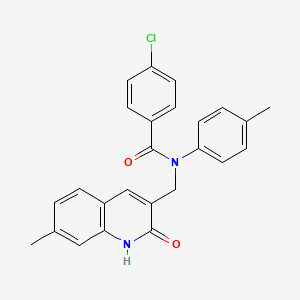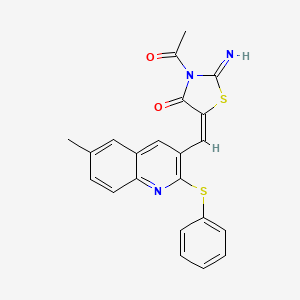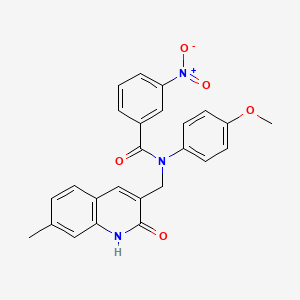
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-nitrobenzamide, also known as HMN-214, is a small molecule inhibitor that has shown potential in cancer treatment. HMN-214 is a member of the benzamide class of compounds and has been found to have a unique mechanism of action that differentiates it from other benzamide derivatives.
作用機序
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-nitrobenzamide has a unique mechanism of action that involves inhibition of the heat shock protein 90 (HSP90) chaperone complex. HSP90 is a molecular chaperone that is involved in the folding and stabilization of numerous client proteins, many of which are critical for cancer cell survival and proliferation. Inhibition of HSP90 leads to degradation of these client proteins, resulting in cancer cell death.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in cancer cells. The compound has been shown to induce cell cycle arrest, inhibit angiogenesis, and suppress metastasis. This compound has also been found to activate the immune system, leading to increased T-cell infiltration into tumors.
実験室実験の利点と制限
One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-nitrobenzamide in lab experiments is its specificity for HSP90, which reduces the risk of off-target effects. The compound has also been found to be well-tolerated in animal models, with no significant toxicity observed. However, this compound has limited solubility in aqueous solutions, which can pose challenges for certain experiments.
将来の方向性
There are several potential future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-nitrobenzamide. One area of focus could be the development of more potent and selective analogs of the compound. Another direction could be the investigation of this compound in combination with other targeted therapies or immunotherapies. Additionally, research could be conducted to explore the potential of this compound in other diseases beyond cancer, such as neurodegenerative disorders.
合成法
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-nitrobenzamide is a multistep process that involves the condensation of 2-hydroxy-7-methylquinoline-3-carbaldehyde with 4-methoxybenzylamine, followed by nitration of the resulting product and subsequent reduction of the nitro group to form the final product. The synthesis method has been optimized to produce this compound in high yield and purity.
科学的研究の応用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-nitrobenzamide has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. The compound has been tested in a variety of cancer types, including breast, lung, prostate, and colon cancer. This compound has also been found to enhance the efficacy of other chemotherapy drugs, making it a potential candidate for combination therapy.
特性
IUPAC Name |
N-(4-methoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5/c1-16-6-7-17-13-19(24(29)26-23(17)12-16)15-27(20-8-10-22(33-2)11-9-20)25(30)18-4-3-5-21(14-18)28(31)32/h3-14H,15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTMYWUUHOQCBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=C(C=C3)OC)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

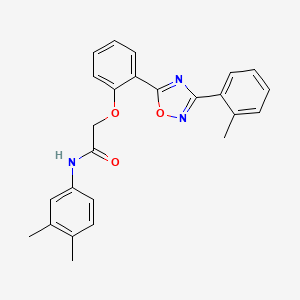

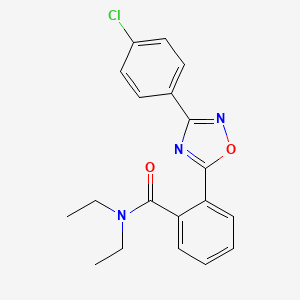
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7697409.png)
